molecular formula C18H12F3P B1295276 Tris(3-fluorophenyl)phosphine CAS No. 23039-94-3

Tris(3-fluorophenyl)phosphine

Cat. No.: B1295276
CAS No.: 23039-94-3
M. Wt: 316.3 g/mol
InChI Key: CUTRINLXFPIWQB-UHFFFAOYSA-N
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Description

Tris(3-fluorophenyl)phosphine is an organophosphorus compound with the chemical formula C18H12F3P. It is characterized by the presence of three fluorophenyl groups attached to a central phosphorus atom. This compound is known for its utility as a ligand in coordination chemistry and its role in various organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3-fluorophenyl)phosphine can be synthesized through the reaction of phosphorus trichloride with 3-fluorophenylmagnesium bromide (Grignard reagent). The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and environmental controls. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Tris(3-fluorophenyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris(3-fluorophenyl)phosphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • **Tris(4-fluorophenyl)

Properties

IUPAC Name

tris(3-fluorophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3P/c19-13-4-1-7-16(10-13)22(17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTRINLXFPIWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177592
Record name Tris(3-fluorophenyl)phosphine
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Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23039-94-3
Record name Tris(3-fluorophenyl)phosphine
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Record name 23039-94-3
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Record name Tris(3-fluorophenyl)phosphine
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Record name 23039-94-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Tris(3-fluorophenyl)phosphine in diiron complex synthesis, and how does its structure influence these complexes?

A1: this compound acts as a monodentate ligand, meaning it bonds to a metal center through a single phosphorus atom. [, , , , ] This interaction allows it to replace carbonyl ligands in diiron hexacarbonyl complexes, leading to the formation of new diiron pentacarbonyl derivatives. [, , , , ] The presence of the three electron-withdrawing fluorine atoms on the phenyl rings influences the electronic properties of the phosphorus atom, impacting the overall electron density and reactivity of the resulting diiron complexes. [, ]

Q2: Can you provide details about the structural characterization of this compound?

A2: * Molecular Formula: C18H12F3P []* Molecular Weight: 332.26 g/mol* Spectroscopic Data: While specific spectroscopic data is not detailed in the provided research, this compound is commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 31P NMR), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction to confirm its structure and purity. [, , , , ]

Q3: How does the use of this compound in diiron complexes contribute to mimicking the active sites of [FeFe]-hydrogenases?

A3: [FeFe]-hydrogenases are enzymes that catalyze the reversible oxidation of molecular hydrogen (H2). Diiron complexes containing this compound, along with other ligands like dithiolates, are synthesized as structural and functional models for the active sites of these enzymes. [] These model complexes help researchers understand the mechanism of H2 activation and production by the enzyme, potentially paving the way for the development of new catalysts for energy applications.

Q4: What are the electrochemical properties of diiron complexes containing this compound, and how are they studied?

A4: The electrochemical behavior of these diiron complexes is investigated using cyclic voltammetry. [, , ] This technique provides insights into the reduction and oxidation potentials of the complexes, which are crucial parameters for understanding their reactivity and potential applications in catalytic processes like hydrogen evolution. The presence of this compound can influence these redox potentials due to its electron-withdrawing nature.

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